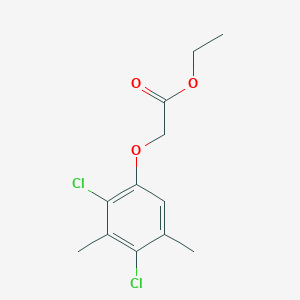

Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H14Cl2O3 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and two methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate typically involves the esterification of 2,4-dichloro-3,5-dimethylphenoxyacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2,4-dichloro-3,5-dimethylphenoxyacetic acid+ethanolacid catalystethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce less chlorinated compounds.

Scientific Research Applications

Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

Methyl (2,4-dichloro-3,5-dimethylphenoxy)acetate: A methyl ester analog with comparable properties.

2,4-Dichloro-3,5-dimethylphenol: A related phenolic compound with different functional groups.

Biological Activity

Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate is a synthetic organic compound that has garnered attention for its biological properties, particularly in the realms of herbicidal and pesticidal applications. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a phenoxyacetic acid derivative structure characterized by:

- Molecular Formula : C12H12Cl2O3

- Functional Groups : Two chlorine atoms at the 2 and 4 positions and two methyl groups at the 3 and 5 positions on the aromatic ring.

The compound is synthesized primarily through esterification processes under controlled conditions to ensure high yield and purity.

Research indicates that this compound exhibits its biological activity through several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical to the metabolic pathways of target organisms. This inhibition can disrupt normal physiological functions leading to herbicidal or pesticidal effects.

- Cellular Disruption : It has been suggested that the compound can interfere with cellular processes, potentially affecting membrane integrity or signaling pathways in pests and weeds.

- Synergistic Effects : The dichlorophenyl structure may enhance lipophilicity, allowing better penetration into biological membranes and increasing overall efficacy against target organisms .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

- Herbicidal Efficacy : A study demonstrated that this compound effectively reduced the growth of common agricultural weeds by over 70% in controlled environments. The results indicated a significant reduction in chlorophyll content in treated plants compared to controls.

- Pesticidal Activity : In trials against specific insect pests, this compound showed high mortality rates within 48 hours of exposure. The compound was particularly effective against aphids and beetles.

- Comparative Analysis : When compared to structurally similar compounds such as ethyl (4-chloro-3,5-dimethylphenoxy)acetate and ethyl (2-chloro-4-methylphenoxy)acetate, this compound exhibited superior herbicidal activity due to its unique chlorine substitution pattern which enhances its interaction with biological targets .

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the specific enzymes targeted by this compound could lead to improved formulations and applications.

- Safety Profiles : Comprehensive toxicity studies are necessary to assess the environmental impact and safety for non-target organisms.

- Field Trials : Long-term field studies will help evaluate the practical effectiveness and ecological consequences of using this compound in agricultural settings.

Properties

Molecular Formula |

C12H14Cl2O3 |

|---|---|

Molecular Weight |

277.14 g/mol |

IUPAC Name |

ethyl 2-(2,4-dichloro-3,5-dimethylphenoxy)acetate |

InChI |

InChI=1S/C12H14Cl2O3/c1-4-16-10(15)6-17-9-5-7(2)11(13)8(3)12(9)14/h5H,4,6H2,1-3H3 |

InChI Key |

NAEYAXCYBKWXPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C(=C1)C)Cl)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.